2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide
Description
2-((4-(4-Bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide is a pyrazinone-derived acetamide featuring a thioether bridge. The core structure comprises a dihydropyrazin-3-one ring substituted at the 4-position with a 4-bromo-3-methylphenyl group. A thioacetamide moiety links this heterocycle to a para-tolyl (4-methylphenyl) group.
Properties
IUPAC Name |
2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c1-13-3-5-15(6-4-13)23-18(25)12-27-19-20(26)24(10-9-22-19)16-7-8-17(21)14(2)11-16/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWTUCRTKOJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-bromo-3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(p-tolyl)acetamide is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Key Features:
- Bromine Substitution : The presence of a bromine atom enhances the lipophilicity and biological activity.
- Dihydropyrazine Ring : This heterocyclic moiety is often associated with various pharmacological properties, including antimicrobial and antitumor activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs .
- Cellular Signaling Modulation : Interaction with specific receptors or signaling pathways has been observed, indicating a role in modulating cellular responses .
Biological Activity Data
Case Study 1: Antioxidant Properties
In a study examining novel indole derivatives, it was found that compounds similar in structure to this compound showed significant antioxidant effects. Specifically, these compounds inhibited superoxide anion generation by over 95% and lipid peroxidation by 81% to 94% .
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties revealed that derivatives of this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic functions .
Comparison with Similar Compounds
Pyrazinone-Based Analogues
Pyrazinone derivatives with substituted phenyl and acetamide groups are well-documented. Key structural variations include:
Key Observations :
Heterocyclic Analogues with Varied Cores
Compounds with alternative heterocycles, such as 1,3,4-oxadiazole or quinazolinone, exhibit distinct bioactivity profiles:
- Compound 154 (1,3,4-oxadiazole core): Demonstrates potent activity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells .
- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide: Integrates thiazolidinone and quinazolinone moieties, highlighting versatility in scaffold design .
Activity Trends
- Halogen Effects : Bromine’s bulkiness and electron-withdrawing nature (target compound) may improve membrane permeability compared to chloro/fluoro analogues .
- Substituent Positioning : Para-substituted aryl groups (e.g., p-tolyl) enhance metabolic stability over ortho/meta positions due to reduced steric hindrance .
Crystallographic and Computational Insights
- Dihedral Angles : In 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, a dihedral angle of 54.6° between aromatic rings affects π-π stacking and crystal packing . Similar geometric considerations apply to the target compound.
- DFT Studies : For oxadiazole-acetamide hybrids (e.g., Compound 154), HOMO-LUMO gaps correlate with reactivity and binding to biological targets .
Structure-Activity Relationship (SAR)
Q & A
How can researchers optimize the synthetic route for this compound to improve yield and scalability in academic settings?
Advanced Research Focus : Synthesis optimization often requires balancing reaction conditions, solvent systems, and catalyst selection. For compounds with thioacetamide and pyrazine moieties, key challenges include minimizing side reactions (e.g., oxidation of sulfur groups) and enhancing regioselectivity.
Methodological Approach :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, molar ratios, solvent polarity) can identify optimal conditions. Flow chemistry, as demonstrated in diazomethane synthesis, allows precise control over reaction kinetics and scalability .
- Catalyst Screening : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine, as described in analogous acetamide syntheses, improves amide bond formation efficiency .
- Purification Strategies : Recrystallization from methylene chloride or mixed solvents (e.g., DCM/hexane) can enhance purity, as shown in structurally related compounds (melting points 251–315°C with >80% yields) .
What advanced techniques resolve discrepancies in spectroscopic data during characterization?
Advanced Research Focus : Conflicting NMR or IR data may arise from tautomerism (e.g., keto-enol tautomers in pyrazine derivatives) or dynamic conformational changes.
Methodological Approach :
- Variable Temperature (VT) NMR : Detects tautomeric equilibria by observing signal splitting or coalescence at different temperatures .
- X-ray Crystallography : Definitive structural confirmation, as applied to similar bromophenylacetamide derivatives, resolves ambiguities in substituent positioning (e.g., dihedral angles between aryl rings ≈54.6°) .
- Computational Modeling : Density Functional Theory (DFT) calculations validate spectroscopic predictions (e.g., IR stretching frequencies for carbonyl groups) and correlate with experimental data .
How can the molecular structure and electronic properties be validated to inform biological activity studies?
Advanced Research Focus : Structural validation ensures accurate SAR (structure-activity relationship) analysis, particularly for drug discovery pipelines.
Methodological Approach :
- Single-Crystal X-ray Diffraction : Provides bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds in pyrazine derivatives) critical for understanding packing and stability .
- Electrostatic Potential Mapping : Identifies nucleophilic/electrophilic regions using software like Gaussian, aiding in predicting reactivity or binding sites .
- Mass Spectrometry (HRMS) : Confirms molecular weight (±0.001 Da) and fragmentation patterns, as demonstrated for sulfonamide-containing analogs .
What strategies mitigate batch-to-batch variability in biological assays for this compound?
Advanced Research Focus : Reproducibility in bioactivity studies requires stringent quality control and standardized protocols.
Methodological Approach :
- Purity Certification : Use HPLC (>95% purity) with UV/Vis or ELSD detection, as emphasized in pharmacological studies of related triazole-thioacetamides .
- Stability Testing : Monitor degradation under varying pH, temperature, and light exposure using accelerated stability protocols .
- Blind Testing : Replicate assays across independent labs to identify systematic errors, a practice highlighted in educational research frameworks .
How can researchers design experiments to explore the compound’s mechanism of action?
Advanced Research Focus : Mechanistic studies often integrate biochemical, computational, and structural biology tools.
Methodological Approach :
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods (ITC) .
- Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes, leveraging crystal structure data for homology modeling .
- Metabolic Profiling : LC-MS/MS identifies metabolites in hepatic microsomes, assessing metabolic stability and potential toxicity .
What computational methods predict the compound’s physicochemical properties for ADME profiling?
Advanced Research Focus : ADME (absorption, distribution, metabolism, excretion) prediction reduces reliance on in vivo trials.
Methodological Approach :
- Lipophilicity (LogP) : Calculated via ChemAxon or ACD/Labs, validated against shake-flask experiments .
- Solubility Prediction : Use Abraham solvation parameters or machine learning models (e.g., SwissADME) trained on analogous acetamides .
- P-glycoprotein Substrate Likelihood : Molecular dynamics simulations assess transmembrane transport efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
